molecular formula C18H16BrN5O4 B2366566 2-{3-[(4-Bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl}acetic acid CAS No. 949682-45-5

2-{3-[(4-Bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl}acetic acid

Katalognummer: B2366566
CAS-Nummer: 949682-45-5
Molekulargewicht: 446.261
InChI-Schlüssel: BMNFNGGKIGGARC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{3-[(4-Bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl}acetic acid is a useful research compound. Its molecular formula is C18H16BrN5O4 and its molecular weight is 446.261. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-{3-[(4-Bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl}acetic acid is a complex organic molecule with potential biological activities. Its structure incorporates an imidazolino-purine core and a bromophenyl moiety, which may influence its interactions with biological targets. This article reviews the compound's biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H18BrN5O4C_{19}H_{18}BrN_5O_4, with a molecular weight of approximately 460.3 g/mol. The unique structural features include:

PropertyValue
Molecular Formula C19H18BrN5O4
Molecular Weight 460.3 g/mol
IUPAC Name Methyl 2-{3-[(4-bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1H-imidazo[1,2-g]purin-8-yl}acetate
InChI Key NGJJSXONQFBWEJ-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to result from its ability to interact with specific molecular targets such as enzymes and receptors. The bromophenyl group may enhance binding affinity to target sites due to its electron-withdrawing properties, while the imidazolino-purine core may facilitate interactions with nucleic acids or proteins.

Antimicrobial Activity

Research indicates that compounds similar to 2-{3-[(4-Bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl}acetic acid exhibit significant antimicrobial properties. A study demonstrated that derivatives of purine compounds showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of purine derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of signaling pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as protein kinases and phosphodiesterases. This inhibition can lead to altered cellular signaling pathways that are crucial in cancer progression and other diseases .

Study 1: Anticancer Efficacy

A recent study evaluated the effects of a related compound on human breast cancer cells (MCF-7). Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups. The study concluded that the compound could serve as a potential therapeutic agent against breast cancer due to its ability to induce cell death through mitochondrial pathways.

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in cultures treated with the compound compared to untreated controls. This suggests that the compound could be developed as an antimicrobial agent.

Eigenschaften

IUPAC Name

2-[2-[(4-bromophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O4/c1-10-7-23-14-15(20-17(23)22(10)9-13(25)26)21(2)18(28)24(16(14)27)8-11-3-5-12(19)6-4-11/h3-7H,8-9H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNFNGGKIGGARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.